1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol This compound is characterized by the presence of a furan ring, an aminomethyl group, and a propynone moiety
Vorbereitungsmethoden
The synthesis of 1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of 5-(aminomethyl)furan-2-carbaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring and propynone moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one can be compared with other similar compounds, such as:
1-[5-(Aminomethyl)furan-2-yl]ethanone: This compound has a similar structure but with an ethanone moiety instead of a propynone moiety. It may exhibit different chemical reactivity and biological activity.
1-[5-(Aminomethyl)thiophene-2-yl]prop-2-yn-1-one: This compound contains a thiophene ring instead of a furan ring, which can lead to variations in its chemical and biological properties.
1-[5-(Aminomethyl)pyrrole-2-yl]prop-2-yn-1-one: This compound has a pyrrole ring, which can affect its electronic properties and reactivity compared to the furan analog.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7NO2 |
---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1-[5-(aminomethyl)furan-2-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C8H7NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h1,3-4H,5,9H2 |
InChI-Schlüssel |
FEDUXLWAIIRVIM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)C1=CC=C(O1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.